molecular formula C8H15N B13628874 rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine

Cat. No.: B13628874
M. Wt: 125.21 g/mol
InChI Key: BGBAVYALYDGPOF-GJMOJQLCSA-N
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Description

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its bicyclo[3.2.1]octane framework, which provides rigidity and distinct stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the reduction of a bicyclic ketone precursor using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction of the compound can lead to the formation of different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various derivatives of the bicyclic structure, such as ketones, carboxylic acids, and substituted amines.

Scientific Research Applications

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its rigid structure and stereochemistry.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-6-azabicyclo[3.2.1]octan-7-one
  • rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
  • rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol

Uniqueness

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine is unique due to its specific stereochemistry and the presence of an amine group at the 6-position. This configuration provides distinct chemical and biological properties compared to other similar bicyclic compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2/t6-,7+,8-/m1/s1

InChI Key

BGBAVYALYDGPOF-GJMOJQLCSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)[C@@H](C2)N

Canonical SMILES

C1CC2CC(C1)C(C2)N

Origin of Product

United States

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